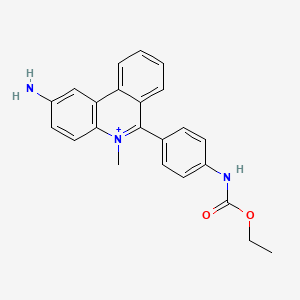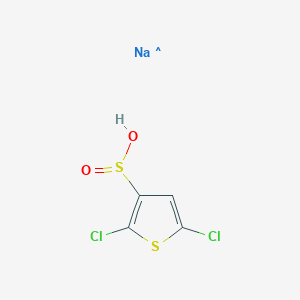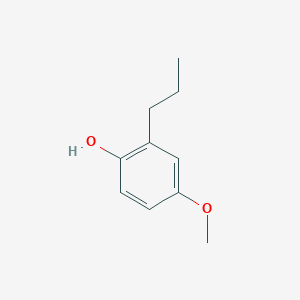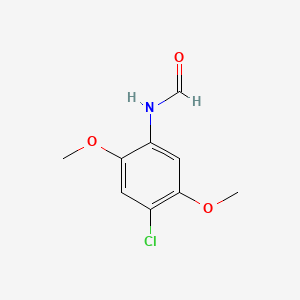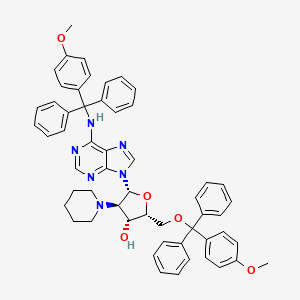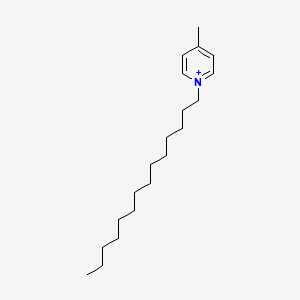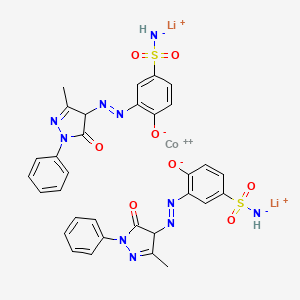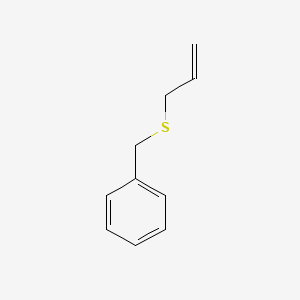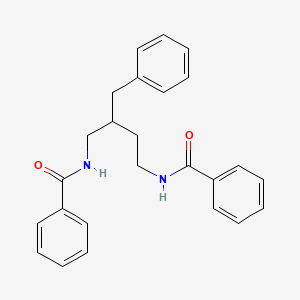
Hexadecanamide, N-(2-amino-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(2-amino-2-oxoethyl)-, can be synthesized through a multi-step process involving the reaction of hexadecanoyl chloride with glycine ethyl ester hydrochloride, followed by hydrolysis. The reaction typically involves the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amidation Reaction: Hexadecanoyl chloride is then reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine to form N-(2-amino-2-oxoethyl)hexadecanamide.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of Hexadecanamide, N-(2-amino-2-oxoethyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanamide, N-(2-amino-2-oxoethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
Hexadecanamide, N-(2-amino-2-oxoethyl)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hexadecanamide, N-(2-amino-2-oxoethyl)-, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanamide: The parent compound, lacking the 2-amino-2-oxoethyl group.
N-(2-amino-2-oxoethyl)propanamide: A similar compound with a shorter alkyl chain.
N-(2-amino-2-oxoethyl)octadecanamide: A similar compound with a longer alkyl chain.
Uniqueness
Hexadecanamide, N-(2-amino-2-oxoethyl)-, is unique due to the presence of the 2-amino-2-oxoethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
133848-35-8 |
|---|---|
Fórmula molecular |
C18H36N2O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)hexadecanamide |
InChI |
InChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-16-17(19)21/h2-16H2,1H3,(H2,19,21)(H,20,22) |
Clave InChI |
ONYIYPVBLNPMLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


